2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Overview
Description
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, compounds with bis(hydroxymethyl)phenol units have been explored for their ability to form hydrogen-bonded assemblies and their use in synthesizing polyesters and other materials .
Synthesis Analysis
The synthesis of compounds related to 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol often involves condensation reactions or enzymatic polymerization. For example, 2,6-bis(benzimidazolyl)-4-methylphenol was synthesized from 2,6-diformyl-4-methylphenol and o-phenylenediamine by a condensation reaction at room temperature . Similarly, biobased furan polyesters were synthesized using enzymatic polymerization with Candida antarctica Lipase B . These methods could potentially be adapted for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the electronic and molecular structure of 2,6-bis{N-(2-hydroxyphenyl)iminomethyl}-4-methylphenol was elucidated using electronic absorption and 1H NMR spectra, along with X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.
Chemical Reactions Analysis
The chemical reactivity of structurally related compounds includes oxidation reactions and the formation of coordination complexes. Oxidation of benzylphenol derivatives has been shown to yield benzylic ethers and dimeric products . Additionally, the synthesis of a novel polydentate ligand containing two tripodal coordination pockets and its reaction with thallium(I) to form a dimeric complex has been reported . These studies suggest that 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in detail. For example, the hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol result in the formation of sheets, which may exhibit weak inter-sheet pi-pi interactions . The identification of a naturally occurring antioxidant structurally similar to BHT in the leaf extract of Mesembryanthemum crystallinum indicates that 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol could also exhibit antioxidant properties .
Scientific Research Applications
Structural Analysis and Hydrogen Bonding
Research has focused on the hydrogen-bonding networks of derivatives of 2,6-bis(hydroxymethyl)phenol, revealing intricate assemblages. For example, studies have shown that these compounds form centrosymmetric dimeric subunits through hydrogen bonds, which could influence their chemical behavior and potential applications in materials science (Masci & Thuéry, 2002).
Metal Complexes and Biological Activities
Another area of research involves synthesizing and characterizing binuclear Schiff base metal complexes derived from these compounds. These complexes have been shown to interact with DNA through intercalating ways and demonstrate antimicrobial properties, indicating potential applications in the development of new therapeutic agents (Raman, Sakthivel, & Jeyamurugan, 2010).
Novel Ligands and Coordination Chemistry
The synthesis of novel polydentate ligands containing two tripodal [S,S,P,O] coordination pockets has been explored. These ligands, when complexed with metals, offer unique structural features and potential applications in catalysis and materials science (Beganskienė et al., 2006).
Luminescent Properties and Electronic Devices
Research into mixed phenol-pyridine derivatives has highlighted their bright blue luminescence in both solution and solid state. These properties have been utilized in fabricating white and blue electroluminescent devices, suggesting potential applications in display technology and lighting (Zhang et al., 2006).
Biodegradation and Environmental Applications
Investigations into biodegradation processes have identified enzymes capable of degrading environmental pollutants related to this chemical structure. These findings are significant for environmental bioremediation and understanding the fate of such compounds in nature (Chhaya & Gupte, 2013).
Safety And Hazards
This compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
properties
IUPAC Name |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOZOILPAMFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061824 | |
Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
CAS RN |
1620-68-4 | |
Record name | 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9F7SG62G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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